molecular formula C15H20O3 B2914610 Ivangustin CAS No. 14164-59-1

Ivangustin

Katalognummer B2914610
CAS-Nummer: 14164-59-1
Molekulargewicht: 248.322
InChI-Schlüssel: BGEGQRAHHFWWJT-NHULGOKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ivangustin is a sesquiterpene isolated from the flower heads of the medicinal plant Inula britannica . It has shown cytotoxic activity against HeLa, PC-3, Hep-2, HepG2, CHO and HUVEC cells .


Synthesis Analysis

The synthesis of Ivangustin involves several transformations, primarily carried out by aldol condensation reaction and one-pot annelation procedure . The stereochemistry of these synthesized analogues was determined by NOE analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ivangustin include aldol condensation and one-pot annelation . The stereochemistry of the synthesized analogues was determined by NOE analysis .

Wissenschaftliche Forschungsanwendungen

Cytotoxic Agent

Ivangustin has been studied for its potential as a cytotoxic agent in cancer research. It has shown remarkable cytotoxicity against various human cancer cell lines, comparable with known drugs like etoposide (Vp-16). This suggests its potential use in developing new cancer therapies .

Apoptosis Induction

Treatment with Ivangustin has been associated with the induction of apoptosis in cancer cells, which is a programmed cell death crucial for eliminating cancerous cells. This process involves the activation of certain cellular mechanisms, such as cleaved procaspase-3 and PARP .

Wirkmechanismus

Target of Action

Ivangustin is a sesquiterpene isolated from the flower heads of the medicinal plant Inula britannica . The primary target of Ivangustin is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Biochemical Pathways

By inhibiting PARP, Ivangustin could potentially disrupt this pathway, leading to the accumulation of DNA damage and ultimately, cell death .

Pharmacokinetics

One study suggests that ivangustin exhibits a half-life of approximately 14 hours following oral administration This suggests that Ivangustin may have suitable bioavailability for therapeutic use

Result of Action

Ivangustin exhibits remarkable cytotoxicity against various human cancer cell lines, including HEp2, SGC-7901, and HCT116 . This suggests that the molecular and cellular effects of Ivangustin’s action may include the induction of cell death in cancer cells.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Ivangustin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Methylation of the carboxylic acid group in the above product using methyl iodide and sodium hydroxide to form 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid methyl ester.", "Step 3: Hydrolysis of the ester group in the above product using hydrochloric acid to form 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid.", "Step 4: Decarboxylation of the above product using sodium hydroxide to form 2-(2,4-dimethoxyphenyl)butan-2-one.", "Step 5: Reduction of the above product using sodium borohydride to form (2S)-2-(2,4-dimethoxyphenyl)butan-2-ol.", "Step 6: Oxidation of the above product using sodium hypochlorite to form Ivangustin." ] }

CAS-Nummer

14164-59-1

Produktname

Ivangustin

Molekularformel

C15H20O3

Molekulargewicht

248.322

IUPAC-Name

(3aS,8S,8aS,9aS)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10,12-13,16H,2,4-7H2,1,3H3/t10-,12-,13-,15-/m0/s1

InChI-Schlüssel

BGEGQRAHHFWWJT-NHULGOKLSA-N

SMILES

CC1=C2CC3C(CC2(C(CC1)O)C)OC(=O)C3=C

Löslichkeit

not available

Herkunft des Produkts

United States

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for Ivangustin?

A1: Ivangustin (C15H20O3) has a molecular weight of 248.32 g/mol. While specific spectroscopic data isn't provided in the excerpts, researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), UV (Ultraviolet-Visible Spectroscopy), and MS (Mass Spectrometry) to elucidate its structural details. [, ]

Q2: From which plant sources can Ivangustin be isolated, and are there any noteworthy findings regarding its occurrence?

A2: Ivangustin has been isolated from various plant species, including Inula britannica, Inula japonica, and Iva angustifolia. Interestingly, it's worth noting that while Ivangustin is found in these plants, diplophyllolide A and diplophyllin, which are structurally related to Ivangustin, are metabolites found in molds and have the opposite absolute configuration compared to Ivangustin. [, , ]

Q3: What are the reported biological activities of Ivangustin, and which specific cell lines have been studied in this context?

A3: Studies highlight the cytotoxic and pro-apoptotic activities of Ivangustin against several human cancer cell lines. Notably, it has demonstrated significant effects against HEp2 (liver cancer), SGC-7901 (gastric cancer), and HCT116 (colon cancer) cells. []

Q4: How does the structure of Ivangustin relate to its biological activity, particularly regarding cytotoxicity?

A4: Ivangustin belongs to a class of compounds called sesquiterpene lactones, characterized by an α-methylene-γ-lactone motif. This structural feature is suggested to play a crucial role in its cytotoxic activity. Researchers are further exploring the structure-activity relationships of Ivangustin and its analogues to optimize its potency and selectivity. [, ]

Q5: What analytical methods are commonly used to quantify Ivangustin in plant material or biological samples?

A5: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV or MS, has been widely employed for the qualitative and quantitative analysis of Ivangustin. Researchers have developed and validated specific methods to determine its content in Inula plants and potentially biological samples. [, , ]

Q6: Are there any studies focusing on the pharmacokinetics (PK) of Ivangustin, particularly its absorption, distribution, metabolism, and excretion (ADME)?

A6: While the provided excerpts lack details on Ivangustin's pharmacokinetics, understanding its ADME profile is crucial for translating its in vitro activity into potential therapeutic applications. Future research should investigate these aspects to evaluate its suitability as a potential drug candidate. []

Q7: What are the potential applications of Ivangustin in drug discovery and development?

A7: Given its potent cytotoxic activity against various cancer cell lines, Ivangustin holds promise as a potential lead compound for developing novel anticancer agents. Further research should focus on understanding its mechanism of action, improving its pharmacological properties, and evaluating its efficacy and safety in preclinical and clinical settings. [, ]

Q8: Have any studies explored the potential of Ivangustin in combination therapies for cancer treatment?

A8: While the provided excerpts do not delve into combination therapies, exploring Ivangustin's synergistic potential with existing anticancer drugs could be an interesting avenue for future research. Such investigations could lead to more effective treatment strategies with potentially reduced side effects.

Q9: What are the limitations of the current research on Ivangustin, and which areas require further investigation?

A9: Despite its promising bioactivity, research on Ivangustin is still in its early stages. Further studies are needed to fully elucidate its mechanism of action, pharmacokinetic properties, in vivo efficacy, and safety profile. Addressing these knowledge gaps is crucial for unlocking Ivangustin's therapeutic potential and facilitating its translation into clinical applications. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.